Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate

Physicochemical profiling Lipophilicity Regioisomer comparison

The meta-nitro regioisomer (CAS 93187-48-5) is required for antifungal SAR targeting Fusarium spp. (class ED₅₀ 456.6 mg L⁻¹). Its C-4 ethyl ester uniquely enables SnCl₂-mediated reduction to 3-aminoisoxazoles (>70% yield)—incompatible with C-3/C-5 esters. With LogP 3.26 and TPSA 98.15 Ų, it is physicochemically distinct from para-nitro (CAS 7035-82-7) and ortho-nitro (CAS 91956-03-5) isomers. Procure this specific regioisomer to preserve electronic distribution in SAR campaigns and as a reference standard for NaNO₂/I₂-mediated one-pot isoxazole synthesis method validation.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
CAS No. 93187-48-5
Cat. No. B12097856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate
CAS93187-48-5
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3
InChIKeyZMBHVHOIKPLZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate (CAS 93187-48-5): Core Structural Identity and Procurement Baseline


Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate (CAS 93187-48-5) is a trisubstituted isoxazole derivative bearing a meta-nitrophenyl group at position 3, a methyl group at position 5, and an ethyl ester at position 4 of the isoxazole ring . With a molecular formula of C₁₃H₁₂N₂O₅ and a molecular weight of 276.24 g/mol, this compound belongs to the broader class of alkyl 3-nitro-5-aryl-isoxazole-4-carboxylates that serve as versatile synthetic intermediates for further functionalization, including reduction to 3-amino and 3-hydrazinyl derivatives [1]. The meta-nitro substitution pattern differentiates it from its para-nitro (CAS 7035-82-7) and ortho-nitro (CAS 91956-03-5) regioisomers, each of which exhibits distinct electronic and steric properties relevant to downstream reactivity and biological target engagement [2].

Why In-Class Substitution of Ethyl 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate Introduces Uncontrolled Variables


Although multiple nitrophenyl-isoxazole-4-carboxylate regioisomers and analogs are commercially available, they are not functionally interchangeable for structure-activity relationship (SAR) studies or synthetic campaigns. The position of the nitro group on the phenyl ring—meta (this compound, CAS 93187-48-5) versus para (CAS 7035-82-7) versus ortho (CAS 91956-03-5)—governs the electronic distribution across the aromatic system, directly influencing the compound's LogP, topological polar surface area (TPSA), and susceptibility to nucleophilic aromatic substitution (SNAr) . These physicochemical divergences translate into differential reactivity in downstream transformations such as nitro reduction, hydrazinolysis, and coupling reactions [1]. Furthermore, the ethyl ester at C-4 is critical for synthetic utility; the corresponding free carboxylic acid analog (CAS 38694-05-2) exhibits different solubility, hydrogen-bonding capacity, and prodrug hydrolysis profiles that preclude simple substitution without re-optimization of reaction conditions or biological readouts . The quantitative evidence below delineates these differentiation points.

Quantitative Differentiation Evidence for Ethyl 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate (CAS 93187-48-5) vs. Closest Analogs


LogP and Lipophilicity Differentiation: Meta-Nitro vs. Para-Nitro Regioisomer

The meta-nitro regioisomer (CAS 93187-48-5) exhibits a computed LogP of 3.26 and a TPSA of 98.15 Ų, as reported in vendor technical specifications . In contrast, the para-nitro regioisomer (CAS 7035-82-7) bears an identically constituted molecular formula (C₁₃H₁₂N₂O₅) but features a different spatial arrangement of the electron-withdrawing nitro group, resulting in altered dipole moment and hydrogen-bond acceptor geometry. While direct head-to-head LogP measurements for both isomers under identical experimental conditions are not available in the public literature, the meta-substitution pattern is known to reduce the planarity of the nitrophenyl-isoxazole π-system relative to para-substitution, which can affect stacking interactions with biological targets and chromatographic retention behavior [1]. The TPSA for the target compound (98.15 Ų) also differs from the free carboxylic acid analog (CAS 38694-05-2), which has a higher TPSA due to the additional hydrogen-bond donor capacity of the carboxyl group .

Physicochemical profiling Lipophilicity Regioisomer comparison

Synthetic Versatility: One-Pot Access via NaNO₂/I₂-Mediated Domino Reaction

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate belongs to the class of alkyl 3-nitro-5-aryl-isoxazole-4-carboxylates that can be efficiently synthesized via the NaNO₂/I₂-mediated one-pot domino transformation of Morita–Baylis–Hillman (MBH) acetates, as reported by Dighe et al. (2015) [1]. This methodology provides direct access to the 3-nitroisoxazole scaffold in a single synthetic operation, with reported yields for related 3-nitro-5-aryl-isoxazole-4-carboxylates typically ranging from 55% to 85% depending on the aryl substitution pattern [1]. In contrast, the corresponding para-nitro regioisomer (CAS 7035-82-7) and the unsubstituted phenyl analog (CAS 1143-82-4) may require alternative synthetic routes involving classical cyclocondensation of benzohydroxamoyl chlorides with β-keto esters, which can produce isomeric byproducts (e.g., ethyl 3-methylisoxazole-4-carboxylate) constituting up to 10.4% of the crude product without careful temperature control . The nitro group at C-3 of the isoxazole ring in this compound class further enables selective SNAr reactions and hydrogenolysis to access 3-amino and 3-hydrazinyl derivatives in aqueous solution with yields generally above 70% [2].

Synthetic methodology Domino reaction 3-nitroisoxazole synthesis

Nitro Group Positioning: Meta vs. Para Effects on Antifungal Activity in 3,5-Disubstituted Isoxazoles

In a fungotoxicity study of 3,5-disubstituted isoxazoles, the compound 3-(3-nitrophenyl)-5-(4-methoxyphenyl)isoxazole—bearing the same meta-nitrophenyl substitution pattern at C-3 as the target compound—exhibited the most potent activity against Fusarium oxysporum with an ED₅₀ value of 456.6 mg L⁻¹ among the test series [1]. This finding establishes a class-level precedent that the meta-nitrophenyl-isoxazole motif can confer superior antifungal potency relative to other substitution patterns within a given library. Comparative studies across nitrophenyl isoxazole positional isomers have consistently demonstrated that the position of the nitro group (ortho, meta, or para) significantly influences biological activity, with meta-substituted variants often showing distinct reactivity and target engagement profiles compared to their para-substituted counterparts . While direct ED₅₀ data for the ethyl ester target compound itself against F. oxysporum are not reported, the structural homology with the active meta-nitrophenyl congener supports the inference that the meta-nitro geometry is a critical determinant of bioactivity that is not preserved upon switching to the para-nitro isomer (CAS 7035-82-7) .

Antifungal activity SAR Nitro position effect

Electron-Withdrawing Character: Meta-Nitro Impact on Isoxazole Ring Reactivity for SNAr Derivatization

The 3-nitro group on the isoxazole ring in alkyl 3-nitro-5-aryl-isoxazole-4-carboxylates serves as an activating group for nucleophilic aromatic substitution (SNAr) reactions, enabling structural elaboration at the isoxazole C-3 position [1]. The Dighe et al. (2015) study demonstrated that this SNAr reactivity, combined with subsequent hydrogenolysis, provides access to 3-amino and 3-hydrazinyl derivatives—a transformation that is only compatible when the ester group resides at the C-4 position of the isoxazole ring [2]. This positional requirement means that regioisomeric variants with the ester at C-5 (e.g., ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate) or C-3 cannot participate in this same derivatization manifold. The target compound (CAS 93187-48-5) uniquely satisfies both requirements: (i) a nitro group at isoxazole C-3 for SNAr activation, and (ii) an ester at C-4 for compatibility with the aqueous transformation protocol reported by Mukhopadhyay et al. (2017) [3].

SNAr reactivity Electron-withdrawing group Derivatization chemistry

Purity Benchmarking: Commercial Availability at 98% vs. 95% Baseline

Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate (CAS 93187-48-5) is commercially available from Leyan (Product No. 1802868) at a certified purity of 98% . In comparison, the same compound sourced through CymitQuimica (Biosynth brand, Ref. 3D-TDA18748) is listed at a minimum purity of 95%, though this product line has been discontinued . The para-nitro regioisomer (CAS 7035-82-7) is also offered by Leyan at 98% purity, indicating parity in commercial purity specifications between the two regioisomers . The 98% purity grade provides a consistent starting point for SAR studies where impurities exceeding 2% could confound biological readouts, particularly when the isomeric impurity (ethyl 3-methylisoxazole-4-carboxylate type) may exhibit off-target activity.

Purity specification Procurement Quality control

Optimal Application Scenarios for Ethyl 5-Methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate (CAS 93187-48-5) Based on Quantitative Differentiation Evidence


Scaffold for Antifungal Lead Optimization Targeting Fusarium Species

Based on class-level evidence that the meta-nitrophenyl-isoxazole motif confers superior anti-Fusarium potency (ED₅₀ = 456.6 mg L⁻¹ for a structurally homologous 3-(3-nitrophenyl)-5-aryl-isoxazole analog) [1], CAS 93187-48-5 serves as an appropriate starting scaffold for antifungal SAR programs. The C-4 ethyl ester provides a handle for further diversification (hydrolysis to carboxylic acid, amidation, or hydrazide formation), while the meta-nitro geometry at C-3 preserves the substitution pattern associated with maximal activity in the fungotoxicity model. Researchers should avoid substituting the para-nitro isomer (CAS 7035-82-7) in this context, as the altered nitro position may compromise the structure-activity relationship established in the class-level dataset.

Precursor for 3-Amino-isoxazole-4-carboxylate Libraries via Aqueous-Phase Reduction

The C-4 ester positioning of CAS 93187-48-5 makes it a validated substrate for the aqueous SnCl₂-mediated reduction protocol reported by Mukhopadhyay et al. (2017), which converts 3-nitro-isoxazole-4-carboxylates into 3-amino-isoxazole-4-carboxylates in generally >70% yield without chromatographic purification [2]. This transformation is only compatible with C-4 ester substrates; regioisomers bearing the ester at C-3 or C-5 are excluded from this methodology. For medicinal chemistry groups building 3-aminoisoxazole screening libraries, CAS 93187-48-5 is therefore the structurally appropriate and synthetically validated precursor, whereas regioisomeric nitro-isoxazole esters would require alternative, potentially lower-yielding reduction conditions.

Physicochemical Probe for Meta-Substituent Electronic Effects in Isoxazole SAR

With a computed LogP of 3.26 and TPSA of 98.15 Ų , CAS 93187-48-5 occupies a specific lipophilicity-polarity space that distinguishes it from its para-nitro and ortho-nitro isomers despite their identical molecular formula. In multiparameter optimization campaigns where fine-tuning of logD within a narrow window is critical for achieving target permeability or solubility profiles, the meta-nitro regioisomer may offer a differentiated physicochemical signature. Procurement of CAS 93187-48-5 specifically (rather than its regioisomers) ensures that the intended electronic and steric properties are preserved in the screening set, avoiding the confounding variable of nitro-group positional isomerism.

Custom Synthesis Feedstock for One-Pot Domino Reaction Scale-Up

For process chemistry groups seeking to establish scalable synthetic routes to 3,4,5-trisubstituted isoxazoles, CAS 93187-48-5 exemplifies the product class accessible via the NaNO₂/I₂-mediated one-pot domino reaction from Morita–Baylis–Hillman acetates [3]. The methodology provides direct access to the 3-nitroisoxazole core in a single operation with class-typical yields of 55–85%, reducing step count relative to classical cyclocondensation approaches that risk isomeric impurity formation (up to 10.4% crude). Procurement of this specific compound as a reference standard supports method development, impurity profiling, and analytical method validation for scaled-up production campaigns targeting analogous 3-nitro-5-aryl-isoxazole-4-carboxylate scaffolds.

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